3,4-Diethoxyphenethylamine

Description

Properties

IUPAC Name |

2-(3,4-diethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUNXJAJHCCMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61381-04-2 | |

| Record name | 3,4-Diethoxybenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61381-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061381042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-diethoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Diethoxyphenethylamine chemical properties and structure

An In-Depth Technical Guide to 3,4-Diethoxyphenethylamine: Chemical Properties, Structure, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a phenethylamine derivative of interest to researchers and drug development professionals. The document details the compound's chemical structure, physicochemical properties, and a validated synthesis protocol. While direct pharmacological data on this specific molecule is limited, this guide contextualizes its potential biological activity by examining structurally related analogs. All information is grounded in authoritative sources to ensure scientific integrity and support further research and development.

Introduction

This compound is a member of the phenethylamine class of organic compounds. Its core structure consists of a phenyl ring attached to an ethylamine backbone, with ethoxy groups substituted at the 3 and 4 positions of the phenyl ring. This structure makes it a close analog of several neurochemically significant molecules, including the neurotransmitter dopamine (3,4-dihydroxyphenethylamine) and the well-studied compound 3,4-dimethoxyphenethylamine (DMPEA).[1] The substitution of methoxy groups in DMPEA with ethoxy groups in the target compound can significantly alter its lipophilicity and metabolic profile, potentially leading to different pharmacokinetic and pharmacodynamic properties. Its primary role in the scientific field is as a chemical intermediate and a scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2][3]

Chemical Identity and Structure

Correctly identifying a compound is critical for regulatory compliance, experimental reproducibility, and safety. The fundamental identifiers and structural representation of this compound are provided below.

-

IUPAC Name : 2-(3,4-diethoxyphenyl)ethanamine[2]

-

CAS Number : 61381-04-2[2]

-

Synonyms : 3,4-diethoxybenzeneethanamine, 2-(3,4-Diethoxy-phenyl)-ethylamine, Drotaverine Impurity 40[2]

-

Molecular Formula : C₁₂H₁₉NO₂[2]

-

Molecular Weight : 209.28 g/mol [2]

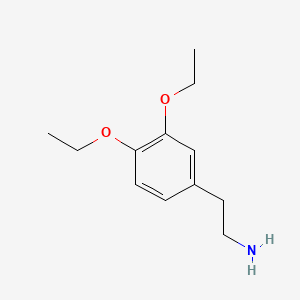

Caption: 2D structure of 2-(3,4-diethoxyphenyl)ethanamine.

Physicochemical Properties

The physical and chemical properties of a compound are essential for designing experimental protocols, including solvent selection, purification methods, and storage conditions.

| Property | Value | Source |

| Molecular Weight | 209.28 g/mol | PubChem[2] |

| Molecular Formula | C₁₂H₁₉NO₂ | PubChem[2] |

| XLogP3 | 1.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

| Exact Mass | 209.141578849 Da | PubChem[2] |

| Topological Polar Surface Area | 44.5 Ų | PubChem[2] |

| Heavy Atom Count | 15 | PubChem[2] |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the reduction of a nitrile precursor. This method is favored for its efficiency and high yield.

Synthetic Pathway Overview

A robust and scalable method for producing this compound involves the catalytic hydrogenation of 3,4-diethoxy-benzyl cyanide.[3] This process utilizes a Raney-nickel catalyst in an ammoniated ethanol solution under hydrogen pressure. The ammonia is crucial for preventing the formation of secondary and tertiary amine byproducts, thereby ensuring a high purity of the desired primary amine.

Caption: Reductive amination pathway for synthesis.

Detailed Experimental Protocol

The following protocol is adapted from established industrial synthesis methods.[3]

Objective: To synthesize high-purity this compound via catalytic hydrogenation.

Materials:

-

3,4-diethoxy-benzyl cyanide (100 kg)

-

Aqueous ethanol (80-96%, 310 L)

-

Ammonia (9-12% concentration in the ethanol solution)

-

Raney-nickel catalyst (24 kg)

-

Hydrogen gas (H₂)

Procedure:

-

Reactor Charging: In a suitable high-pressure reactor, charge the 3,4-diethoxy-benzyl cyanide, the ammoniated ethanol solution, and the pre-treated Raney-nickel catalyst.

-

Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen. Pressurize the reactor with hydrogen to 8-10 atm.

-

Reaction: Heat the mixture to a temperature between 45°C and 68°C while stirring vigorously. Maintain the temperature and pressure for the duration of the reaction, monitoring hydrogen uptake to determine completion.

-

Catalyst Removal: Once the reaction is complete, cool the reactor to ambient temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney-nickel catalyst.

-

Solvent Evaporation: Transfer the filtrate to a rotary evaporator and remove the ethanol solvent under reduced pressure.

-

Purification: The resulting crude residue is subjected to fractionation in vacuo (vacuum distillation). This step is critical for separating the high-boiling point product from any remaining starting materials or low-boiling point impurities.

-

Product Isolation: Collect the fraction corresponding to pure this compound. The expected yield is approximately 96 kg, with a purity of nearly 100%.[3]

Spectroscopic Analysis

Characterization of the final product relies on standard spectroscopic techniques. While specific spectra are proprietary to commercial databases, the expected features are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the two distinct ethyl groups (triplets and quartets), aromatic protons on the benzene ring, and two methylene groups of the ethylamine side chain, along with a broad singlet for the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 12 distinct signals corresponding to each unique carbon atom in the molecule.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (209.28 m/z).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkages.

Pharmacology and Toxicology

Direct pharmacological and toxicological studies on this compound are not extensively reported in public literature. However, its structural similarity to other psychoactive phenethylamines allows for informed hypotheses regarding its potential biological targets.

Context from Structural Analogs

-

3,4-Dimethoxyphenethylamine (DMPEA): The closest analog, DMPEA, has been studied for its potential psychoactive effects. It demonstrates weak affinity for serotonin receptors and acts as a monoamine oxidase inhibitor (MAOI).[1][4] However, it is largely considered inactive in humans at oral doses up to 1,000 mg, likely due to rapid metabolism.[1]

-

3,4-Methylenedioxyphenethylamine (MDPEA): This analog is also largely inactive when taken orally due to extensive first-pass metabolism by monoamine oxidase.[5]

-

General Phenethylamines: This class of compounds frequently interacts with monoamine systems, including serotonin, dopamine, and norepinephrine transporters and receptors.[6][7] The specific substitution pattern on the phenyl ring dictates the affinity and efficacy at these targets.

The replacement of methoxy groups with ethoxy groups increases lipophilicity, which could potentially enhance blood-brain barrier penetration and alter receptor binding affinity compared to DMPEA. However, without empirical data, its pharmacological profile remains speculative and a subject for future research.

Safety and Toxicity Profile

Aggregated GHS information from supplier notifications indicates that this chemical does not meet GHS hazard criteria in a majority of reports.[2] However, given its structural relationship to other bioactive amines and the lack of comprehensive toxicological data, it should be handled with care. The safety data sheet for the closely related DMPEA classifies it as causing skin irritation, serious eye damage, and potential respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

The primary application of this compound is as a building block in organic synthesis. Its phenethylamine scaffold is a common feature in many biologically active molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, such as the vasodilator Drotaverine, where it is listed as a related impurity.[2] Its structure provides a versatile starting point for medicinal chemists to explore new derivatives with potential therapeutic applications in areas such as cardiovascular medicine and neuropharmacology.

References

-

Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PlantaeDB. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

-

SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.

-

Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. Retrieved from [Link]

-

Frontiers in Pharmacology. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link]

-

PubMed. (2000). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Retrieved from [Link]

Sources

- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 7. The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

3,4-Diethoxyphenethylamine synthesis from 3,4-diethoxy-benzyl cyanide

An In-depth Technical Guide to the Synthesis of 3,4-Diethoxyphenethylamine from 3,4-Diethoxy-benzyl Cyanide

Introduction

Substituted phenethylamines represent a broad class of organic compounds built upon the phenethylamine framework. These molecules are fundamental in neurobiology, with endogenous examples including crucial neurotransmitters like dopamine and norepinephrine.[1] Synthetic derivatives are extensively explored in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3] This guide provides a detailed technical overview of the synthesis of a specific analogue, this compound, via the chemical reduction of its nitrile precursor, 3,4-diethoxy-benzyl cyanide.

The conversion of a nitrile to a primary amine is a cornerstone transformation in organic synthesis. This document will explore two primary, field-proven methodologies for this conversion: catalytic hydrogenation using Raney Nickel and chemical reduction with lithium aluminum hydride (LAH). The discussion will focus on the underlying chemical principles, procedural causality, and practical considerations for each method, aimed at researchers and professionals in chemical and pharmaceutical development.

Synthetic Precursor: 3,4-Diethoxy-benzyl Cyanide

The starting material, 3,4-diethoxy-benzyl cyanide (also known as (3,4-diethoxyphenyl)acetonitrile), is an aromatic organic compound featuring a benzene ring substituted with two ethoxy groups and an acetonitrile moiety.[4][5] This compound serves as a versatile intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry.[4] Its structure provides a stable scaffold for the critical nitrile reduction step.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 3,4-Diethoxy-benzyl Cyanide | 27472-21-5 | C₁₂H₁₅NO₂ | 205.25 g/mol |

Core Transformation: Nitrile Reduction Methodologies

The conversion of the nitrile group (-C≡N) in 3,4-diethoxy-benzyl cyanide to a primary amine group (-CH₂-NH₂) is the central reaction. This can be effectively achieved through two distinct pathways:

-

Catalytic Hydrogenation: A heterogeneous catalysis method employing a metal catalyst (Raney Nickel) and hydrogen gas.

-

Chemical Reduction: A stoichiometric reaction using a powerful hydride-donating agent, most commonly Lithium Aluminum Hydride (LiAlH₄).

The choice between these methods depends on factors such as scale, available equipment, safety considerations, and desired purity profile.

Methodology 1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a widely used industrial and laboratory method for nitrile reduction due to its efficiency, scalability, and more environmentally benign profile compared to metal hydride reductions.[6] Raney Nickel, a fine-grained solid catalyst composed primarily of nickel derived from a nickel-aluminum alloy, is particularly effective for this transformation.[7][8]

Causality and Mechanism

The process involves the catalytic addition of hydrogen (H₂) across the carbon-nitrogen triple bond. Raney Nickel possesses a high surface area and contains adsorbed hydrogen within its porous structure.[8] The reaction proceeds on the catalyst surface, where the nitrile and hydrogen molecules are adsorbed, facilitating the stepwise reduction of the nitrile to an imine intermediate, which is then further reduced to the primary amine. The presence of ammonia is often used to suppress the formation of secondary amine byproducts.[9][10]

Experimental Protocol: Raney Nickel Reduction

This protocol is adapted from established procedures for the reduction of substituted benzyl cyanides.[9][10]

Reagents and Equipment:

-

3,4-diethoxy-benzyl cyanide

-

Raney Nickel catalyst (slurry in water or ethanol)

-

Ethanol (80-96%), aqueous

-

Ammonia (aqueous solution or gas)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave or Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel with Celite)

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure:

-

Catalyst Preparation: In the hydrogenation vessel, the Raney Nickel catalyst is carefully washed with the reaction solvent (aqueous ethanol) to remove residual water or storage solvent.[11] Caution: Raney Nickel is pyrophoric when dry and must be handled under a liquid or inert atmosphere at all times.[7][12]

-

Reaction Setup: The hydrogenation reactor is charged with a solution of 3,4-diethoxy-benzyl cyanide in aqueous ethanol containing ammonia (typically 9-12%).[9] The pre-treated Raney Nickel catalyst is then added.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 8-10 atm.[9] The reaction mixture is heated to a temperature between 45°C and 68°C with vigorous stirring or shaking to ensure efficient mixing of the heterogeneous reaction.[9][10] Hydrogen uptake is monitored until it ceases, indicating reaction completion.

-

Workup: After cooling and carefully venting the excess hydrogen, the reactor is opened. The catalyst is removed by filtration through a pad of Celite.[9] Caution: The catalyst remains pyrophoric and should not be allowed to dry on the filter paper. It should be quenched carefully.

-

Isolation and Purification: The filtrate, containing the product, is concentrated under reduced pressure using a rotary evaporator to remove the ethanol and ammonia.[9] The resulting residue is then purified by vacuum fractionation to yield highly pure this compound.[9]

| Parameter | Value/Condition | Reference |

| Substrate | 3,4-diethoxy-benzyl cyanide | [9] |

| Catalyst | Raney Nickel | [7][9] |

| Solvent | 80-96% aq. Ethanol with 9-12% Ammonia | [9] |

| Hydrogen Pressure | 8–10 atm | [9] |

| Temperature | 45–68 °C | [9] |

| Expected Yield | ~96% | [9] |

Methodology 2: Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding primary amines.[13][14][15] This method is highly effective on a laboratory scale but requires stringent anhydrous conditions and careful handling due to the high reactivity of LAH.

Causality and Mechanism

The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbon of the nitrile group.[16] This initial attack forms an imine anion intermediate. A second hydride transfer then occurs, leading to a dianion species.[16] Subsequent aqueous workup protonates the nitrogen atom to yield the final primary amine.[16][17]

Experimental Protocol: LAH Reduction

This general procedure is based on standard protocols for the LAH reduction of nitriles.[13][17]

Reagents and Equipment:

-

3,4-diethoxy-benzyl cyanide

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

10% Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Dropping funnel

-

Ice bath

-

Extraction and distillation equipment

Step-by-Step Procedure:

-

Reaction Setup: A dry round-bottom flask under a nitrogen atmosphere is charged with a suspension of LAH (approx. 1.5 equivalents) in anhydrous THF.[13] The suspension is cooled to 0°C in an ice bath.

-

Substrate Addition: A solution of 3,4-diethoxy-benzyl cyanide (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension, maintaining the temperature at 0°C.[13] After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (or refluxed) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[13]

-

Quenching (Workup): The reaction flask is cooled again to 0°C. The excess LAH is quenched by the slow, sequential, and careful addition of water, followed by a 10% NaOH solution, and then more water (a common method is the Fieser workup, adding 'x' mL H₂O, 'x' mL 15% NaOH, and '3x' mL H₂O per 'x' g of LAH).[13] Caution: This process is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme care in a well-ventilated fume hood.

-

Isolation: The resulting granular precipitate (aluminum salts) is filtered off, often through Celite, and washed thoroughly with an organic solvent like ethyl acetate or dichloromethane (DCM).[13]

-

Purification: The combined organic filtrates are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[13] The crude product can then be purified by column chromatography or vacuum distillation.

Product Characterization

Verification of the final product, this compound, is typically achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information. While specific spectra for the diethoxy derivative are not provided in the search results, the spectra for the closely related 3,4-dimethoxyphenethylamine show characteristic signals for the aromatic protons, the ethyl group protons, and the methoxy groups, which can be used as a reference.[18][19][20]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Shows the disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of N-H stretches for the primary amine (~3300-3400 cm⁻¹).

Conclusion

The synthesis of this compound from 3,4-diethoxy-benzyl cyanide is a robust and well-documented chemical transformation. Catalytic hydrogenation with Raney Nickel offers a scalable and high-yielding route suitable for larger quantities, while LAH reduction provides a powerful alternative for laboratory-scale synthesis. The selection of the appropriate method requires careful consideration of scale, safety protocols, and available resources. Both pathways, when executed with precision and adherence to safety standards, provide reliable access to this valuable phenethylamine derivative for further research and development.

References

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

- Google Patents. (n.d.). US7745665B2 - Substituted phenethylamines.

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

- Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinones, Miscellaneous Nitrogen Compounds. Journal of the American Chemical Society, 70(11), 3738-3740.

-

Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]

- Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(24), 7179-7186.

-

SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine TMS - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- ACS Publications. (2020, April 6). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.

-

Vineeth Precious. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). tetrahydropyran. Retrieved from [Link]

- Prime Scholars. (2016, July 15). Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel.

-

Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

Organic Syntheses Procedure. (n.d.). hydrogen. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

-

Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Retrieved from [Link]

-

ResearchGate. (2014, June 16). What is the most efficient method for reducing benzyl cyanide into a primary amine?. Retrieved from [Link]

-

PubChem. (n.d.). (3,4-Diethoxyphenyl)acetonitrile. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US7745665B2 - Substituted phenethylamines - Google Patents [patents.google.com]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 27472-21-5: 3,4-Diethoxybenzeneacetonitrile [cymitquimica.com]

- 5. (3,4-Diethoxyphenyl)acetonitrile | C12H15NO2 | CID 520318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 18. 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR [m.chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 2-(3,4-Diethoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-diethoxyphenyl)ethanamine, a phenethylamine derivative of interest in pharmaceutical research and development. Known as an intermediate and a potential impurity in the synthesis of the antispasmodic drug Drotaverine, a thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for quality control and regulatory compliance. This document delves into the nomenclature, structural elucidation, synthetic pathways, and analytical methodologies pertinent to this compound. While direct pharmacological data is limited, this guide also explores the anticipated biological activities and metabolic pathways based on the well-documented structure-activity relationships of related alkoxy-substituted phenethylamines.

Nomenclature and Structural Elucidation

The compound commonly referred to as 3,4-Diethoxyphenethylamine is systematically named 2-(3,4-diethoxyphenyl)ethanamine according to IUPAC nomenclature. Its chemical structure consists of a phenethylamine core with two ethoxy groups substituted at the 3 and 4 positions of the benzene ring.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(3,4-diethoxyphenyl)ethanamine |

| Synonyms | This compound, Drotaverine Amine Impurity |

| CAS Number | 61381-04-2 |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.28 g/mol |

| InChI Key | YOUNXJAJHCCMNK-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of 2-(3,4-diethoxyphenyl)ethanamine can be approached through several established routes for phenethylamine derivatives. A common and logical pathway originates from 3,4-diethoxybenzaldehyde. The causality behind this choice lies in the commercial availability of precursors and the straightforward nature of the subsequent chemical transformations.

Synthesis of the Precursor: 3,4-Diethoxybenzaldehyde

A reliable method for the preparation of 3,4-diethoxybenzaldehyde involves the Williamson ether synthesis, starting from the more readily available 3-ethoxy-4-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of 3,4-Diethoxybenzaldehyde

-

Dissolution: Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Deprotonation: Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃) (1.1 eq), to the solution and stir for 10-15 minutes at room temperature to form the corresponding phenoxide.

-

Alkylation: Introduce an ethylating agent, such as iodoethane (2.1 eq), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove inorganic salts. Remove the solvent under reduced pressure. The resulting residue can be purified by flash chromatography on silica gel to yield pure 3,4-diethoxybenzaldehyde.

Conversion to 2-(3,4-Diethoxyphenyl)ethanamine

Two primary strategies can be employed for the conversion of 3,4-diethoxybenzaldehyde to the target phenethylamine: the nitrostyrene route and the nitrile route.

This route is often favored in industrial settings due to its efficiency and the crystalline nature of the intermediate, which facilitates purification.

Experimental Protocol: Synthesis via 3,4-Diethoxy-β-nitrostyrene

-

Condensation: React 3,4-diethoxybenzaldehyde (1.0 eq) with nitromethane (1.1 eq) in the presence of a base catalyst such as ammonium acetate or an alkylamine in a suitable solvent like acetic acid. The reaction is typically heated to drive the condensation and subsequent dehydration.

-

Isolation of Nitrostyrene: The resulting 3,4-diethoxy-β-nitrostyrene often precipitates from the reaction mixture upon cooling and can be collected by filtration and recrystallized for purification.

-

Reduction: The purified nitrostyrene is then reduced to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) is highly effective for this transformation. The reaction is typically performed at reflux, followed by a careful aqueous work-up to quench the excess hydride and hydrolyze the aluminum salts.

-

Final Purification: The crude 2-(3,4-diethoxyphenyl)ethanamine is obtained after extraction and solvent evaporation. It can be further purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Caption: Synthesis via the nitrostyrene intermediate.

This alternative pathway involves the formation and subsequent reduction of a nitrile intermediate.

Experimental Protocol: Synthesis via 3,4-Diethoxyphenylacetonitrile

-

Formation of Cyanohydrin and Dehydration (or Reductive Amination followed by Cyanation): A more direct approach involves converting the aldehyde to the corresponding benzyl cyanide. This can be achieved through various methods, including the Strecker synthesis followed by hydrolysis and decarboxylation, or by converting the aldehyde to the corresponding benzyl halide followed by nucleophilic substitution with a cyanide salt.

-

Reduction of the Nitrile: The resulting (3,4-diethoxyphenyl)acetonitrile is then reduced to the primary amine. This can be accomplished through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, or with chemical reducing agents such as LiAlH₄. Catalytic hydrogenation is often preferred for its milder conditions and operational simplicity.

-

Purification: Similar to the nitrostyrene route, the final product is purified by vacuum distillation or salt formation and recrystallization.

Caption: Synthesis via the nitrile intermediate.

Analytical Characterization

As an impurity in a pharmaceutical product, the robust analytical characterization of 2-(3,4-diethoxyphenyl)ethanamine is of paramount importance. A combination of chromatographic and spectroscopic techniques is essential for its identification and quantification.

Spectroscopic Analysis

While specific spectra for 2-(3,4-diethoxyphenyl)ethanamine are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and comparison with its well-characterized analog, 3,4-dimethoxyphenethylamine (DMPEA).

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Triplets and quartets for the ethoxy groups. - Aromatic protons as multiplets or singlets in the aromatic region. - Triplets for the two methylene groups of the ethylamine side chain. - A broad singlet for the amine protons. |

| ¹³C NMR | - Signals for the methyl and methylene carbons of the ethoxy groups. - Multiple signals in the aromatic region for the substituted benzene ring. - Signals for the two methylene carbons of the ethylamine side chain. |

| Mass Spec. | - A prominent molecular ion peak. - Characteristic fragmentation pattern involving cleavage of the C-C bond beta to the nitrogen atom, leading to a stable benzylic cation. |

| Infrared | - N-H stretching vibrations for the primary amine. - C-H stretching for aromatic and aliphatic groups. - C-O stretching for the ether linkages. - Aromatic C=C bending vibrations. |

Chromatographic Analysis

Given its role as a potential impurity in Drotaverine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its detection and quantification in pharmaceutical matrices.[1][2]

Experimental Protocol: LC-MS/MS for Quantification

-

Sample Preparation: Plasma or formulation samples are prepared, often involving protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard.

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., acetonitrile or methanol) run in a gradient or isocratic mode.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is employed. Detection is performed in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Validation: The method must be fully validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Caption: Typical LC-MS/MS analytical workflow.

Pharmacology and Metabolism (Inferred)

Direct pharmacological and metabolic studies on 2-(3,4-diethoxyphenyl)ethanamine are not extensively reported in the scientific literature. However, its structural similarity to other alkoxy-substituted phenethylamines allows for informed predictions regarding its potential biological activities.

Predicted Mechanism of Action

Substituted phenethylamines are known to interact with various monoamine neurotransmitter systems.[5] It is plausible that 2-(3,4-diethoxyphenyl)ethanamine could exhibit affinity for serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. The specific nature and potency of these interactions would be influenced by the ethoxy substitutions. Generally, alkoxy groups on the phenyl ring of phenethylamines can modulate their affinity and efficacy at serotonin receptors, particularly the 5-HT₂A subtype.[6] Some phenethylamine derivatives are also known to inhibit dopamine reuptake.[7][8]

Predicted Metabolism

The metabolism of phenethylamines is typically extensive. For 2-(3,4-diethoxyphenyl)ethanamine, the primary metabolic pathways are expected to involve:

-

O-Dealkylation: Enzymatic removal of one or both ethyl groups from the ethoxy moieties.

-

Oxidative Deamination: Catalyzed by monoamine oxidase (MAO) enzymes to form the corresponding phenylacetaldehyde, which would then be further oxidized to 3,4-diethoxyphenylacetic acid or reduced to the corresponding alcohol.

-

N-Acetylation: A common metabolic route for primary amines.[9]

In vitro studies using human liver microsomes would be the standard approach to definitively elucidate these metabolic pathways.[9][10]

Conclusion and Future Directions

2-(3,4-diethoxyphenyl)ethanamine is a compound of significant interest due to its role as a synthetic intermediate and a potential impurity in the pharmaceutical manufacturing of Drotaverine. This guide has outlined robust and scientifically sound approaches to its synthesis and analytical characterization. The provided protocols, grounded in established organic chemistry principles and modern analytical techniques, offer a solid foundation for researchers and drug development professionals.

A notable gap in the current body of knowledge is the lack of direct pharmacological and toxicological data for this specific molecule. Future research should focus on elucidating its receptor binding profile, functional activity at key CNS targets, and its metabolic fate and potential for toxicity. Such studies are essential for a comprehensive risk assessment, particularly in the context of its presence as a pharmaceutical impurity.

References

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

- Gotor-López, D., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(21), 6489.

- Kim, J., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 27(6), 539–546.

- Raju, B., et al. (2018). A Validated Reverse Phase LC-MS Method for quantification of drotaverine in Biological matrices. Research Journal of Pharmacy and Technology, 11(10), 4371-4376.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Vancea, S., et al. (2014). Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 98, 110-115.

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Lee, J., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(4), 356–364.

-

PubChem. (n.d.). N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Rapid LC–MS/MS method for determination of drotaverine in a bioequivalence study. Retrieved from [Link]

-

ResearchGate. (n.d.). High-performance liquid chromatographic method for the determination of drotaverine in human plasma and urine. Retrieved from [Link]

-

Biomolecules & Therapeutics. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]

-

PubMed. (n.d.). Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). 2-(3,4-Dimethoxyphenyl)Ethanamine Analysis Service. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubMed. (2025). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Retrieved from [Link]

-

PubMed. (n.d.). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Retrieved from [Link]

- Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

-

Wikipedia. (n.d.). Methallylescaline. Retrieved from [Link]

-

PubMed. (n.d.). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Retrieved from [Link]

-

GOV.UK. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

-

ResearchGate. (2025). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,5-Trimethoxyphenethylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzeneethanamine, 3,4-dimethoxy-. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Frontiers. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Retrieved from [Link]

-

Toxicologia UnB. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatogra. Retrieved from [Link]

-

IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. Retrieved from [Link]

-

NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0319394). Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (n.d.). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls.. Retrieved from [Link]

-

PubChem. (n.d.). (3,4-Diethoxyphenyl)acetonitrile. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). infrared spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. sps.nhs.uk [sps.nhs.uk]

- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 9. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Diethoxyphenethylamine (CAS: 61381-04-2)

A Comprehensive Resource for Researchers and Drug Development Professionals

Introduction

3,4-Diethoxyphenethylamine, with the CAS registry number 61381-04-2, is a substituted phenethylamine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure is characterized by a phenethylamine backbone with two ethoxy groups substituted at the 3 and 4 positions of the phenyl ring. This compound is of significant interest to researchers and drug development professionals, primarily due to its role as a key precursor in the industrial synthesis of the antispasmodic drug Drotaverine.[1][2] Understanding the chemical properties, synthesis, and analytical characterization of this compound is essential for process optimization, impurity profiling, and quality control in pharmaceutical manufacturing.[3][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic routes, analytical methodologies, and safety information.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably estimated based on its structure and comparison with its close analog, 3,4-dimethoxyphenethylamine (DMPEA).

| Property | Value | Source |

| CAS Number | 61381-04-2 | [5] |

| Molecular Formula | C₁₂H₁₉NO₂ | [5] |

| Molecular Weight | 209.28 g/mol | [5] |

| IUPAC Name | 2-(3,4-diethoxyphenyl)ethanamine | [5] |

| Appearance | Colorless to yellow clear liquid (Predicted) | [6] |

| Boiling Point | Estimated to be higher than DMPEA's 188 °C at 15 mmHg | [7][8] |

| Density | Estimated to be slightly lower than DMPEA's 1.074 g/mL at 25 °C | [7][9] |

| Solubility | Predicted to be soluble in common organic solvents like chloroform, methanol, and ethanol. | [8] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes for phenethylamine synthesis. The two most common and industrially relevant methods are the reduction of a corresponding β-nitrostyrene and the hydrogenation of a benzyl cyanide derivative.

Route 1: Reduction of 3,4-Diethoxy-β-nitrostyrene

This is a widely used method for preparing phenethylamines. It involves a two-step process: a Henry condensation of 3,4-diethoxybenzaldehyde with nitromethane to form the β-nitrostyrene intermediate, followed by its reduction.

Caption: Synthesis of this compound via the nitrostyrene route.

Experimental Protocol (Adapted from analogous procedures):

Step 1: Synthesis of 1,2-Diethoxy-4-(2-nitrovinyl)benzene

-

To a flask containing 3,4-diethoxybenzaldehyde (1 equivalent), add nitromethane (2-3 equivalents) and a catalytic amount of ammonium acetate (0.2-0.3 equivalents).

-

Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water with stirring to precipitate the product.

-

Filter the resulting yellow solid, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol or isopropanol to yield pure 1,2-diethoxy-4-(2-nitrovinyl)benzene.

Step 2: Reduction to this compound

-

Using Lithium Aluminum Hydride (LiAlH₄):

-

In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 1,2-diethoxy-4-(2-nitrovinyl)benzene (1 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 20 °C with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for several hours, then heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the product by vacuum distillation.

-

Route 2: Hydrogenation of 3,4-Diethoxybenzyl Cyanide

This method is also a common industrial route for the synthesis of phenethylamines. It involves the catalytic hydrogenation of the corresponding benzyl cyanide.

Caption: Synthesis of this compound via hydrogenation of the benzyl cyanide.

Experimental Protocol (Adapted from analogous procedures):

-

Charge a high-pressure hydrogenation reactor with 3,4-diethoxybenzyl cyanide (1 equivalent), a suitable catalyst such as Raney Nickel or Palladium on Carbon (Pd/C), and a solvent like ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the reaction temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.

-

Filter the catalyst from the reaction mixture.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the this compound by vacuum distillation.

Analytical Characterization

Thorough analytical characterization is crucial for confirming the identity and purity of this compound. The following section outlines the expected spectral data based on its chemical structure and comparison with its dimethoxy analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), the aromatic protons (typically in the range of 6.7-6.9 ppm), and the two methylene groups of the ethylamine side chain (as two triplets or a more complex multiplet pattern).

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of each ethoxy group, the six aromatic carbons (four of which are unique), and the two carbons of the ethylamine side chain.

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -CH₂-CH₃ | 1.4 (t, 6H) | 14.8 |

| -CH₂-CH₃ | 4.1 (q, 4H) | 64.4 |

| Ar-CH₂- | 2.7 (t, 2H) | 35.5 |

| -CH₂-NH₂ | 2.9 (t, 2H) | 42.5 |

| Aromatic CH | 6.7-6.9 (m, 3H) | 112-121 |

| Aromatic C-O | N/A | 148-149 |

| Aromatic C-CH₂ | N/A | ~131 |

Note: These are predicted values and may vary slightly from experimental data.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of phenethylamines typically shows a prominent molecular ion peak (M⁺) and a characteristic base peak resulting from benzylic cleavage (cleavage of the Cα-Cβ bond).

-

Expected Molecular Ion (M⁺): m/z = 209

-

Expected Base Peak: m/z = 180, corresponding to the [CH₂=NH₂]⁺ fragment. This is due to the cleavage of the bond between the aromatic ring and the ethylamine side chain, with the charge being retained on the nitrogen-containing fragment. A significant fragment at m/z 180 is expected, resulting from the cleavage of the Cα-Cβ bond to form the stable 3,4-diethoxybenzyl cation.

Caption: Expected major fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H stretch: A broad absorption in the region of 3300-3400 cm⁻¹ (primary amine).

-

C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions in the range of 2850-2980 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-O stretch (aryl ether): Strong absorptions around 1250 cm⁻¹.

-

C-N stretch: An absorption in the 1020-1250 cm⁻¹ range.

Applications in Pharmaceutical Synthesis

The primary documented application of this compound is as a key starting material in the synthesis of Drotaverine.[1][2] Drotaverine is an antispasmodic drug that acts as a selective inhibitor of phosphodiesterase 4, and it is used to treat spasms of the smooth muscles in the gastrointestinal tract, biliary system, and genitourinary system.[10]

In the synthesis of Drotaverine, this compound is typically reacted with 3,4-diethoxyphenylacetyl chloride in a condensation reaction to form an amide intermediate. This intermediate then undergoes a Bischler-Napieralski cyclization followed by reduction to yield the tetrahydroisoquinoline core of the Drotaverine molecule. The final step involves a dehydrogenation to introduce the double bond, affording Drotaverine.

Safety and Handling

Based on aggregated GHS data, this compound is considered to have the following hazards:

-

Harmful if swallowed (Acute Tox. 4)[5]

-

Causes skin irritation (Skin Irrit. 2)[5]

-

Causes serious eye irritation (Eye Irrit. 2)[5]

-

May cause respiratory irritation (STOT SE 3)[5]

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, the affected area should be flushed with plenty of water. If ingested or inhaled, immediate medical attention should be sought.

Conclusion

This compound is a valuable chemical intermediate with a critical role in the pharmaceutical industry, particularly in the synthesis of Drotaverine. While detailed experimental and analytical data for this specific compound are not as readily available as for its dimethoxy analog, its synthesis and characterization can be reliably approached using established methodologies for phenethylamines. This technical guide provides a foundational understanding of its properties, synthesis, and analysis, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

-

ChemBK. 3,4-Dimethoxyphenethylamine. (2024-04-10). [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). (2025-03-05). [Link]

-

Pharmaffiliates. Drotaverine Amine Impurity | CAS No : 61381-04-2. [Link]

-

PubChem. This compound. [Link]

-

Keller, W. J., & F, G. G. (n.d.). Effects of 3,4-Dimethoxyphenethylamine Derivatives on Monoamine Oxidase. PubMed. [Link]

-

PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene. [Link]

-

Erowid. Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. [Link]

-

Patil, S. S., Bhinge, S. D., & Nere, R. M. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. National Institutes of Health. [Link]

-

Manus Aktteva Biopharma LLP. Intermediates of Drotaverine. [Link]

-

Noggle, F. T., Clark, C. R., & DeRuiter, J. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. [Link]

- Google Patents. Process for preparing n-methyl-2-(3,4 dihydroxyphenyl) ethyl amines, their preparation and use as pharmaceutical compounds.

-

ResearchGate. (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. [Link]

-

Der Pharma Chemica. Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. [Link]

-

ResearchGate. Analysis of drotaverine hydrochloride in pharmaceutical formulations. [Link]

-

MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

-

SciSpace. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. [Link]

-

Asian Publication Corporation. Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride Using PDA Detection. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum. [Link]

- Google Patents. Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

ResearchGate. Development and Validation of Analytical Methods for Drotaverine and Nimesulide Combination. (2025-08-07). [Link]

-

National Institutes of Health. Effects of acute or chronic administration of novel 3,4-dimethoxyphenylethylamine derivates on anxiety-like behavior. [Link]

- Google Patents. Process for producing n-methyl-2-(3,4 dimethoxyphenyl)-ethylamine.

-

CORE. Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. [Link]

-

Organic Syntheses. Nitrostyrene. [Link]

-

ResearchGate. Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2025-08-07). [Link]

-

Erowid. Reduction of Nitrostyrenes using Red-Al. [Link]

-

The Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

- Google Patents. Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.

-

ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines.... [Link]

-

Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9. [Link]

-

Magritek. 13C NMR Archive. [Link]

-

SpectraBase. N-(3,4-Dimethoxyphenethyl)ethanimine - Optional[13C NMR] - Chemical Shifts. [Link]

-

figshare. Raw H-NMR of 2-(3,4-dimethoxyphenyl)-N-(4-nitrobenzylidene)ethanamine. (2012-04-12). [Link]

-

PubChem. N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. [Link]

-

Veeprho. Drotaverine Amine Impurity | CAS 61381-04-2. [Link]

-

ResearchGate. -FTIR spectra of (a).... [Link]

-

Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]

-

ResearchGate. Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. [Link]

-

National Institutes of Health. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | 61381-04-2 [chemicalbook.com]

- 3. drjcrbio.com [drjcrbio.com]

- 4. Drotaverine Amine Impurity | CAS No- 61381-04-2 | NA [chemicea.com]

- 5. This compound | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. 3,4-Dimethoxyphenethylamine | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. veeprho.com [veeprho.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Diethoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Diethoxyphenethylamine, a phenethylamine derivative of interest in medicinal chemistry and pharmacology. Due to the limited availability of extensive experimental data for this specific molecule, this guide leverages a comparative analysis with its close and well-characterized analog, 3,4-Dimethoxyphenethylamine (DMPEA). By examining the known data for this compound alongside the established properties of DMPEA, we can infer and discuss the expected characteristics of the target compound. This guide covers the chemical structure, synthesis, and known physical properties, and provides a detailed, comparative discussion of its expected spectroscopic, pharmacological, and toxicological profiles.

Introduction

Substituted phenethylamines are a vast class of organic compounds based on the phenethylamine structure. This chemical family is of significant interest due to its diverse pharmacological effects, which are highly dependent on the nature and position of substituents on the phenyl ring.[1] These effects can range from central nervous system stimulation to hallucinogenic and entactogenic properties.[1] this compound is a derivative of the neurotransmitter dopamine, where the hydroxyl groups at the 3 and 4 positions of the phenyl ring are replaced by ethoxy groups. This structural modification is expected to influence its lipophilicity and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic profile compared to dopamine and its dimethoxy analog, DMPEA.

This guide aims to consolidate the available information on this compound and provide a scientifically grounded discussion of its likely properties, offering a valuable resource for researchers exploring the structure-activity relationships of substituted phenethylamines.

Chemical Structure and Identification

The core structure of this compound consists of a phenethylamine backbone with two ethoxy groups (–OCH₂CH₃) substituted at the 3 and 4 positions of the benzene ring.[2]

Molecular Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2-(3,4-diethoxyphenyl)ethan-1-amine | [2] |

| CAS Number | 61381-04-2 | [2] |

| Molecular Formula | C₁₂H₁₉NO₂ | [2] |

| Molecular Weight | 209.28 g/mol | [2][3] |

| InChI Key | YOUNXJAJHCCMNK-UHFFFAOYSA-N | [4][5] |

Structural Comparison:

The structural difference between this compound and its more studied counterpart, 3,4-Dimethoxyphenethylamine (DMPEA), lies in the alkyl portion of the alkoxy substituents. The presence of ethyl groups in place of methyl groups increases the molecular weight and is expected to increase lipophilicity.

Caption: Structural relationship between this compound and DMPEA.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 3,4-diethoxybenzyl cyanide.[4] This method is analogous to synthetic pathways used for other phenethylamines.

Experimental Protocol: Reductive Amination of 3,4-Diethoxybenzyl Cyanide

This protocol is based on a general procedure for the synthesis of phenethylamines and a specific example for this compound.[4]

-

Reaction Setup: In a high-pressure hydrogenation vessel, 3,4-diethoxybenzyl cyanide is dissolved in an 80-96% aqueous ethanol solution containing 9-12% ammonia.[4]

-

Catalyst Addition: A Raney-nickel catalyst is added to the solution.[4]

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere at a pressure of 8 to 10 atm and a temperature of 45° to 68° C.[4]

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then evaporated from the filtrate.[4]

-

Purification: The resulting residue is purified by vacuum fractionation to yield highly pure this compound.[4]

Caption: Synthetic workflow for this compound.

Physical and Chemical Properties

Direct experimental data on the physical and chemical properties of this compound is sparse. The following table summarizes the available information and provides a comparison with DMPEA.

| Property | This compound | 3,4-Dimethoxyphenethylamine (DMPEA) | Source (Diethoxy) | Source (Dimethoxy) |

| Appearance | Colorless to yellow clear liquid | Clear yellowish oil | [3][6] | [6] |

| Boiling Point | 311.4°C at 760 mmHg | 188°C at 15 mmHg | [7] | [8] |

| pKa | 9.75 ± 0.10 (Predicted) | 9.74 ± 0.10 (Predicted) | [6] | [9] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Soluble in chloroform and methanol | [6] | [6] |

The higher boiling point of this compound compared to the reported value for DMPEA is expected due to its higher molecular weight and likely increased intermolecular van der Waals forces. The predicted pKa values are nearly identical, which is anticipated as the electronic effects of the ethoxy and methoxy groups on the amine's basicity are similar.

Spectroscopic Data (Comparative Analysis)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.0 ppm) are expected, showing a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

Ethylamine Sidechain: Two triplets corresponding to the two methylene groups of the ethylamine sidechain are anticipated, likely in the δ 2.5-3.0 ppm range.

-

Ethoxy Groups: A quartet and a triplet for each ethoxy group are expected. The quartet, corresponding to the -OCH₂- protons, would likely appear around δ 4.0 ppm, while the triplet for the -CH₃ protons would be further upfield, around δ 1.4 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm), with the two carbons attached to the oxygen atoms being the most downfield.

-

Ethylamine Sidechain: Two signals for the methylene carbons of the ethylamine sidechain are expected in the δ 30-50 ppm range.

-

Ethoxy Groups: Signals for the -OCH₂- carbons would likely be in the δ 60-70 ppm range, and the -CH₃ carbons would be the most upfield, around δ 15 ppm.

Mass Spectrometry (Predicted):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 209. The base peak would likely correspond to the benzylic fragment formed by the cleavage of the C-C bond beta to the nitrogen atom, resulting in a fragment at m/z 180.

Pharmacological and Toxicological Profile (Inferred)

There is a lack of specific pharmacological and toxicological studies on this compound in the public domain. However, based on its structural similarity to other substituted phenethylamines, some general predictions can be made.

Pharmacodynamics (Expected):

Like DMPEA, this compound is an analog of dopamine.[16] It is plausible that it may interact with monoamine systems, including serotonin, dopamine, and norepinephrine receptors and transporters. The increased lipophilicity due to the ethoxy groups, compared to the methoxy groups in DMPEA, might enhance its ability to cross the blood-brain barrier, potentially leading to more pronounced central nervous system effects. However, without experimental data, its specific receptor affinities and functional activities remain speculative. Studies on other substituted phenethylamines have shown that small changes in the alkoxy substituents can significantly alter pharmacological activity.[17]

Pharmacokinetics (Expected):

The ethoxy groups in this compound may alter its metabolic profile compared to DMPEA. O-dealkylation is a common metabolic pathway for alkoxy-substituted phenethylamines. The rate and extent of O-deethylation versus O-demethylation could differ, leading to variations in the half-life and the formation of active metabolites.

Toxicology (Inferred):

GHS hazard classifications for this compound indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] As with many phenethylamines, at high doses, it could potentially exhibit stimulant-like toxicities, including cardiovascular and neurological effects. However, a detailed toxicological profile has not been established.[18]

Conclusion

This compound is a substituted phenethylamine with limited characterization in the scientific literature. This technical guide has consolidated the available data on its chemical identity, synthesis, and physical properties. Through a comparative analysis with its close analog, 3,4-Dimethoxyphenethylamine, we have provided a scientifically informed discussion of its expected spectroscopic, pharmacological, and toxicological characteristics. The increased lipophilicity conferred by the ethoxy groups is a key structural feature that is likely to influence its biological activity. Further experimental investigation is necessary to fully elucidate the properties of this compound and its potential applications in medicinal chemistry and pharmacology.

References

- BenchChem. (2025). An In-depth Technical Guide to 3,4-Dimethoxy-beta-methylphenethylamine: Structural Analogs and Derivatives.

- BenchChem. (n.d.). Synthesis routes of this compound.

- Guidechem. (n.d.). This compound 61381-04-2 wiki.

- ChemicalBook. (n.d.). 3,4-Dimethoxyphenethylamine(120-20-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR spectrum.

- BenchChem. (2025). In-Depth Technical Guide to the Pharmacological Profile of 3,4-Dimethoxy-β-methylphenethylamine (3,4-DMA).

- PubChem. (n.d.). This compound.

- TargetMol. (n.d.). 3,4-Dimethoxyphenethylamine | Endogenous Metabolite.

- ChemicalBook. (n.d.). 3,4-Dimethoxyphenethylamine CAS#: 120-20-7.

- Eshleman, A. J., Forster, M. J., Wolfrum, K. M., et al. (n.d.). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. OHSU Elsevier.

- mzCloud. (2018). 3 4 Dimethoxyphenethylamine DMPEA.

- Capot Chemical Co., Ltd. (2017).

- ChemicalBook. (n.d.). 3,4-Dimethoxyphenethylamine(120-20-7)IR1.

- BenchChem. (n.d.). synthesis of 3,4-Dimethoxy-beta-methylphenethylamine.

- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum.

- Wikipedia. (n.d.). Substituted phenethylamine.

- Sigma-Aldrich. (n.d.). 3,4-Diethoxyphenylethylamine | 61381-04-2.

- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

- CymitQuimica. (n.d.). CAS 120-20-7: 3,4-Dimethoxyphenethylamine.

- Molchemical. (n.d.). 3,4-Diethoxyphenethylamine61381-04-2,Purity96%.

- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[MS (GC)] - Spectrum.

- Cayman Chemical. (n.d.). 3,4-Dimethoxyphenethylamine (hydrochloride) (CAS 635-85-8).

- ChemicalBook. (n.d.). 3,4-Dimethoxyphenethylamine(120-20-7).

- The Royal Society of Chemistry. (n.d.).

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.

- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine 2pent - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 3,4-Dimethoxyphenethylamine | 120-20-7.

- Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.

- PubMed. (n.d.). Discriminative stimulus effects of psychostimulants and hallucinogens in S(+)-3,4-methylenedioxymethamphetamine (MDMA) and R(-).

- Fisher Scientific. (2010).

- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function.

- Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.

- PubMed. (n.d.). Steric effects of substituents on phenethylamine hallucinogens. 3,4-(Methylenedioxy)

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenethylamines.

- SpectraBase. (n.d.). N-(3,4-Dimethoxyphenethyl)ethanimine - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). Homoveratrylamine.

- BenchChem. (2025). An In-depth Technical Guide to Precursors for 3,4-Dimethoxythiophene Synthesis.

- PubChem. (n.d.). N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine.

- Fisher Scientific. (n.d.). 3,4-Dimethoxythiophene, 98%.

- PubChem. (n.d.). (+-)-3,4-Dimethoxyamphetamine.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. benchchem.com [benchchem.com]

- 5. 3,4-Diethoxyphenylethylamine | 61381-04-2 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3,4-Diethoxyphenethylamine61381-04-2,Purity96%_Molchemical [molbase.com]

- 8. 3,4-Dimethoxyphenethylamine CAS#: 120-20-7 [m.chemicalbook.com]

- 9. 3,4-Dimethoxyphenethylamine | 120-20-7 [chemicalbook.com]